N,N-Dimethyltryptamine

Catalog No.
S537424
CAS No.
61-50-7
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyltryptamine

CAS Number

61-50-7

Product Name

N,N-Dimethyltryptamine

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3

InChI Key

DMULVCHRPCFFGV-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=CC=CC=C21

Solubility

Freely soluble in dilute acetic and dilute mineral acids

Synonyms

Dimethyltryptamine, N,N Dimethyltryptamine, N,N-Dimethyltryptamine

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21

Description

The exact mass of the compound N,N-Dimethyltryptamine is 188.1313 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in dilute acetic and dilute mineral acidsin water, 1.43x10+4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63795. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Alzheimer’s Disease Research

Scientific Field: Neurology and Pharmacology Summary of Application: DMT has been studied for its potential therapeutic effects in Alzheimer’s disease (AD). It acts as an agonist for the Sigma-1 receptor (Sig-1r), which is involved in the endoplasmic reticulum-mitochondria signaling pathway, crucial for neuronal health . Methods of Application: In research, transgenic mice with Alzheimer’s disease (3×TG-AD) were administered chronic doses of DMT (2 mg/kg) for three weeks. Behavioral tests, such as the water maze test, and biochemical analyses for Aβ accumulation were conducted . Results: The treatment with DMT resulted in a significant reduction in cognitive impairment and Aβ accumulation in the hippocampus and prefrontal cortex of the mice. It also restored Sig-1r levels and improved the expression of mitochondria-associated membrane (MAM)-associated proteins .

Psychedelic Therapeutics

Scientific Field: Psychiatry and Neuroscience Summary of Application: DMT is being explored for its role in psychedelic-assisted psychotherapy, potentially aiding in the treatment of conditions like depression and post-traumatic stress disorder (PTSD) . Methods of Application: Various administration routes are being studied, including oral intake as “pharmahuasca” (DMT with a monoamine oxidase inhibitor), intravenous (IV), intramuscular (IM) injections, and inhalation . Results: Preliminary studies suggest that DMT can induce neuroplastic effects, which may contribute to long-lasting improvements in mood and anxiety disorders. The route of administration plays a significant role in the therapeutic outcomes .

Neuroplasticity Research

Scientific Field: Neurobiology Summary of Application: Research suggests that DMT may promote neuroplasticity, potentially influencing neuritogenesis and neurogenesis within the human brain . Methods of Application: In vitro and in vivo studies have been conducted to assess the neuroplastogenic effects of DMT, focusing on its capacity to induce structural changes in neural pathways . Results: Findings indicate that DMT may function as a neuromodulator, fostering the growth of new neurons and the formation of new neural connections, which could have implications for brain repair mechanisms .

Enhancement of Cognitive Functions

Scientific Field: Cognitive Science Summary of Application: DMT is being investigated for its potential to enhance cognitive functions, such as problem-solving abilities and time perception . Methods of Application: Controlled trials with psychedelics, including DMT, involve administering measured doses to participants and evaluating their performance on cognitive tasks . Results: Studies report dose-related increases in cognitive vigor and improved performance on problem-solving tasks, suggesting a positive impact of DMT on cognitive abilities .

Development of Novel Psychedelic Compounds

Scientific Field: Medicinal Chemistry Summary of Application: The therapeutic potential of DMT has led to research into developing analogues with improved bioavailability and modified pharmacokinetics for use in psychedelic-assisted psychotherapy . Methods of Application: Chemical modifications of DMT, such as deuteration, are being explored to create compounds with desired therapeutic profiles . Results: These efforts aim to produce compounds that retain the beneficial effects of DMT while minimizing adverse effects, thereby enhancing clinical applicability .

Study of Endogenous DMT

Scientific Field: Biochemistry and Psychopharmacology Summary of Application: Endogenous DMT is hypothesized to play a role in normal brain function, and studies are underway to understand its physiological significance . Methods of Application: Research involves measuring endogenous DMT levels in human tissues and correlating them with various physiological and psychological states . Results: The ongoing research aims to elucidate the role of endogenous DMT in the brain, which could lead to a better understanding of its neuromodulatory functions and potential therapeutic applications .

N,N-Dimethyltryptamine is a naturally occurring psychedelic compound belonging to the tryptamine family. It is structurally characterized by two methyl groups attached to the nitrogen atom of the tryptamine backbone, which consists of an indole ring fused to an ethylamine chain. This compound is found in various plants and animals, including trace amounts in the human brain, and is often referred to as the "spirit molecule" due to its intense psychoactive effects when ingested . DMT is known for producing profound alterations in perception, mood, and cognitive processes, often described as mystical or transcendental experiences .

The exact mechanism of DMT's psychedelic effects is still under investigation. However, it is believed to primarily act through its interaction with the serotonin 2A receptor (5-HT2A) in the brain []. The 5-HT2A receptor is involved in various functions, including mood, perception, and cognition. Activation of this receptor by DMT likely contributes to the altered states of consciousness experienced during a DMT trip [].

Physical and Chemical Properties

  • Molecular Formula: C₁₂H₁₆N₂O []
  • Molar Mass: 188.27 g/mol []
  • Physical Appearance: White crystalline powder []
  • Melting Point: 44-46 °C []
  • Boiling Point: Around 190 °C (at decomposition) []
  • Solubility: Soluble in water, alcohol, and many organic solvents []

DMT is a Schedule I controlled substance in many countries, including the United States, due to its high potential for abuse and lack of accepted medical use [].

Safety Concerns:

  • Psychological effects: DMT can induce intense and potentially frightening psychological experiences, especially in high doses or unprepared users [].
  • Physical effects: DMT can cause various physical effects, including increased heart rate, blood pressure, and body temperature [].
  • Addiction: Although not considered physically addictive, DMT may have some psychological dependence potential [].

Hazards:

  • Combustible: DMT is flammable and should be handled with care to avoid fires [].
  • Reactivity: DMT can react with strong acids and bases, potentially generating harmful fumes [].
, particularly involving its interaction with monoamine oxidase enzymes. The oxidation of DMT by monoamine oxidase A results in the formation of indole-3-acetic acid and other metabolites. Quantum chemical studies have shown that the oxidation of DMT requires a lower activation energy compared to tryptamine, suggesting a more efficient metabolic pathway for DMT . Additionally, DMT can react with various electrophiles in organic synthesis, leading to derivatives used in pharmaceutical research .

N,N-Dimethyltryptamine exhibits a range of biological activities primarily through its action as a non-selective agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for the hallucinogenic effects associated with DMT use. Recent studies indicate that endogenous DMT may play significant roles in neurotransmission and neuroprotection within the central nervous system . Its potential therapeutic applications are being explored in treating mood disorders and enhancing synaptic plasticity, akin to ketamine's effects .

The synthesis of N,N-Dimethyltryptamine can be achieved through several methods:

  • Biosynthesis: In biological systems, DMT is synthesized from L-tryptophan via decarboxylation to form tryptamine, followed by two successive methylation steps mediated by indolethylamine-N-methyltransferase .
  • Chemical Synthesis: Laboratory synthesis can involve:
    • Methylation of tryptamine using methyl iodide or p-toluenesulfonate in the presence of sodium carbonate.
    • Reduction of N-methyltryptamine using sodium cyanoborohydride or sodium triacetoxyborohydride .

These methods yield N,N-Dimethyltryptamine with varying degrees of purity and yield.

N,N-Dimethyltryptamine has garnered interest for its potential applications in various fields:

  • Psychedelic Therapy: Research is ongoing into its therapeutic effects for conditions such as depression, anxiety, and PTSD.
  • Neuroscience: Studies investigating its role as an endogenous neurotransmitter may reveal insights into brain function and consciousness .
  • Pharmaceuticals: DMT's structural motif has implications for designing new drugs aimed at treating neurological disorders .

Research has shown that N,N-Dimethyltryptamine interacts with multiple neurotransmitter systems beyond serotonin receptors. It may influence dopaminergic pathways and has been implicated in modulating immune responses via sigma-1 receptor activation . Studies also suggest that DMT can enhance synaptic connectivity and promote neurogenesis, indicating its potential role in cognitive enhancement and mood regulation .

N,N-Dimethyltryptamine shares structural similarities with several other compounds within the tryptamine family. Here are some notable comparisons:

CompoundStructureUnique Features
TryptamineIndole ring + ethylamine chainPrecursor to DMT; less potent psychedelic effects
5-Methoxy-N,N-dimethyltryptamineIndole ring + methoxy groupIncreased potency; found in certain plant species
PsilocybinPhosphate ester of psilocinProdrug converted to psilocin; similar effects but longer duration
5-Hydroxy-N,N-dimethyltryptamineHydroxyl group on indole ringPotentially different receptor interactions

N,N-Dimethyltryptamine's unique two methyl groups on the nitrogen atom set it apart from these compounds, contributing to its distinct psychoactive properties and metabolic pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals ... also reported as plates from ethanol and light petroleum
Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Boiling Point

60-80 °C

Heavy Atom Count

14

LogP

log Kow = 1.94 (est)

Decomposition

When heated to decomposition if emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

46 °C
MP: 44.6-46.9 °C, also reported as ... 46 °C
MP: 48-49 °C
MP: 216-217 °C /N,N-Dimethyltryptamine methiodide

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WUB601BHAA

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 55 of 56 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Some people use this compound as a psychedelic inducing agent.

MeSH Pharmacological Classification

Hallucinogens

Mechanism of Action

DMT acts as a non-selective agonist at most or all of the serotonin receptors.
N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ...
The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ...
The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors.
... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor.
For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page.

Vapor Pressure

3.15X10-4 mm Hg at 25 °C (est)

Other CAS

61-50-7

Absorption Distribution and Excretion

(14)C-DMT accumulates in rat brain cortical slices incubated at 37 °C. ... Most of the accumulated (14)C-DMT was associated with the cytoplasmic fraction. Of the portion associated with the crude mitochondrial fraction, 54.4% was associated with nerve-ending fraction.
The hallucinogenic substance N',N'-dimethyltryptamine and its precursor N-methyltryptamine were found in 24-hr specimens of urine from 19 normal human subjects; the mean excretion rates were 386 ng 24 hr(-1) and 856 ng 24 hr(-1) respectively. The urinary excretion of both compounds was unrelated to age, sex, urinary volume, or creatinine, nor was any consistent diurnal pattern observed. Rates for the mono and dimethylated compounds were not correlated. Diet and the intestinal flora were excluded as a source of urinary dimethyltryptamine. Administration to 4 subjects of sufficient ammonium chloride to /decrease/ the /pH/ of the urine caused a transient increase in dimethyltryptamine excretion but no consistent increase in the rate for N-methyltryptamine. Acidification of the urine did not appear to be the determining factor in this result since in one subject the same drop in urinary pH was achieved by feeding methionine without any increase in dimethyltryptamine excretion.
... Eighteen volunteers with prior experience in the use of psychedelics received single oral doses of encapsulated freeze-dried ayahuasca (0.6 and 0.85 mg of DMT/kg of body weight) and placebo. Ayahuasca produced significant subjective effects, peaking between 1.5 and 2 hr, involving perceptual modifications and increases in ratings of positive mood and activation. ...Cmax values for DMT after the low and high ayahuasca doses were 12.14 ng/mL and 17.44 ng/mL, respectively. Tmax (median) was observed at 1.5 hr after both doses. The Tmax for DMT coincided with the peak of subjective effects. ...
The endogenous hallucinogen, N,N-dimethyltryptamine (DMT), was labeled with (11)C and its regional distribution in rat brain studied. (11)C-DMT showed higher accumulation in the cerebral cortex, caudate putamen, and amygdaloid nuclei. Studies of the subcellular distribution of (11)C-DMT revealed the specific localization in the fractions enriched with serotonin receptors only when a very low dose was injected into rats. ...
For more Absorption, Distribution and Excretion (Complete) data for N,N-Dimethyltryptamine (8 total), please visit the HSDB record page.

Metabolism Metabolites

Following intraperitoneal administration, 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine are subject to both a very rapid uptake into, and clearance from, all tissues examined. The current studies in vivo confirm previous in vitro observations that the routes involved in the metabolism of these compounds include oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. The analysis of metabolic profiles in various tissues led to the identification of the N-oxides as major metabolites...
... /From/ ... urine samples collected from three individuals that were administered ayahuasca ... /authors/ show that the major metabolite of the hallucinogenic component of ayahuasca, N,N-dimethyltryptamine (DMT), is the corresponding N-oxide... Further, very little DMT was detected in urine, despite the inhibition of monoamine oxidase afforded by the presence of the harmala alkaloids in ayahuasca. ...
Behavioral aspects and metabolic fate of N,N-dimethyltryptamine (DMT) were studied in mice pretreated with beta-diethylaminoethyl-diphenylpropylacetate (SKF 525-A), iproniazid or chlorpromazine (CPZ.). ... Dose-dependent increases with rapid uptake and disappearance in the brain, plasma and hepatic levels of DMT were measured with doses of 10 and 25 mg/kg DMT. ... It is concluded that DMT is metabolized chiefly by monoamine oxidase rather than by drug-metabolizing hepatic microsomal enzymes and that DMT-induced behavioral effects are due to the parent compound rather than its metabolite.
Studies were conducted using tritiated DMT and DMT-N-oxide (DMT-NO), and metabolites were identified and quantified using thin-layer chromatography and liquid scintillation counting techniques. Metabolite confirmation was obtained by incubation of alpha,alpha,beta,beta-tetradeutero-DMT (DDMT) with whole brain homogenate followed by combined gas chromatographic/mass spectrometric analyses. The metabolites of DMT were identified as indoleacetic acid (IAA), DMT-NO, N-methyltryptamine (NMT), 2-methyl-1,2,3,4-tetrahydro-beta-carboline (2-MTHBC), tryptamine (TA) and 1,2,3,4- tetrahydro-beta-carboline (THBC). DMT-NO was metabolized to give DMT, NMT, IAA and 2-MTHBC. Formation of these metabolites from DMT-NO was stimulated by anaerobic incubation. ...

Wikipedia

N,N-Dimethyltryptamine
Morphine

Use Classification

Pharmaceuticals

General Manufacturing Information

This is a controlled substance (hallucinogen): 21 CFR 1308.11

Analytic Laboratory Methods

... N,N-dimethyltryptamine (DMT) /was/ quantitated in plasma from 15 healthy male volunteers after the ingestion of ayahuasca, a beverage that has been used ... in Brazil since pre-Columbian times. ... DMT was quantitated by gas chromatography using nitrogen-phosphorus detection after liquid-liquid extraction with diphenhydramine as an internal standard. DMT recovery was quantitative, and the limit of detection and LOQ were 0.5 and 5 ng/mL, respectively. Linearity for DMT was observed from 5 to 1000 ng/mL...
A gas chromatographic-mass spectrometric determination of blood N,N-dimethyltryptamine in normal controls and schizophrenic patients was carried out with a sensitivity limit of 0.05 ng/mL whole blood. Although the results appear to suggest that the mean DMT level was higher in the total patient group, those patients with acute psychosis, female patients and patients with suspiciousness scores on the BPRS of 4 or over, the differences were not statistically significant.

Interactions

... The effects of the monamine oxidase inhibitor iproniazid phosphate on DMT metabolism were also studied. Iproniazid inhibited the formation of IAA from DMT by 83 per cent. However, the formation of NMT and DMT-NO was inhibited by 90 per cent under these conditions. Thus, the reported extension of half-life and potentiation of DMT behavioral effects by iproniazid may be due to inhibition of NMT and DMT-NO formation rather than inhibition of monoamine oxidase. A cyclic pathway for the synthesis and metabolism of DMT in brain tissue is proposed.
N,N-Dimethyltryptamine (DMT), harmine, harmaline and tetrahydroharmine (THH) are the characteristic alkaloids found in Amazonian sacraments known as hoasca, ayahuasca, and yaje. Such beverages are characterized by the presence of these three harmala alkaloids, where harmine and harmaline reversibly inhibit monoamine oxidase A (MAO-A) while tetrahydroharmine weakly inhibits the uptake of serotonin. Together, both actions increase central and peripheral serotonergic activity while facilitating the psychoactivity of DMT. ...
The narcotic antagonist naloxone was tested to determine its possible interaction with N,N-dimethyltryptamine (DMT) ... in adult male Holtzman rats ... increasing doses of DMT (1.0, 3.2, and 10.0 mg/kg) were administered i.p. to disrupt food-rewarded fixed ratio bar pressing in a dose related fashion. Pretreatment (5--10 min) with behaviorally ineffective doses of naloxone (1.0--5.6 mg/kg) dramatically enhanced the effects of DMT ... The content of DMT in the brain and liver of rats injected with DMT alone (10 mg/kg) and with a 5 min pretreatment of naloxone (3.2 mg/kg) was determined by radiochemical analysis at 30 and 90 min after (14)C-DMT injection. There was no significant difference for either brain or liver (14)C-DMT levels when control DMT rats were compared with the naloxone pretreated rats. These results seem to rule out interference by naloxone with the metabolism of DMT as a mechanism of the observed behavioral potentiation.
The effects of various neuroleptics were studied on N, N-dimethyltryptamine (DMT, 3.2 mg/kg) ... induced hyperthermia in the rabbit. Complete dose-effect curves were obtained. The order of potency for antagonism of DMT-induced hyperthermia was: methiothepin greater than octoclothepin greater than or equal to oxyprothepin greater than perathiepin greater than dokloxythepin greater than mianserine greater than loxapine greater than oxypertine greater than chlorpromazine greater than pipamperone greater than fluphenazine greater than thiothixene greater than haloperidol greater than molindone...The results indicate that neuroleptics differ markedly in their specificity of antagonism of DMT ... which may act through different neurotransmitter mechanisms (tryptaminergic vs. adrenergic).
For more Interactions (Complete) data for N,N-Dimethyltryptamine (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Ayahuasca: What Healthcare Providers Need to Know

Deana Goldin, Deborah Salani
PMID: 34060770   DOI: 10.1097/JAN.0000000000000405

Abstract

Ayahuasca is a pan-Amazonian botanical hallucinogenic decoction made from a mixture of the bark of the Banisteriopsis caapi plant, containing a monoamine oxidase inhibitor, and Psychotria viridis (Rubiaceae) or Diplopterys cabrerana shrubs containing a serotonergic 2A receptor agonist, N,N-dimethyltryptamine, a powerful psychoactive substance. Ayahuasca is a traditional psychoactive sacrament that has been used for shamanic ceremonies for centuries. Ayahuasca is acclaimed for spiritual and psychotherapeutic benefits and is gaining popularity in the United States. Potential risks involved with usage of this hallucinogenic drug include psychotic episodes related to N,N-dimethyltryptamine and serotonin syndrome, which can be potentially life threatening. The consequences of ayahuasca use remain uncertain because of poor quality control, unpredictability, and polydrug interactions. Nurses, advanced practice nurses, and other healthcare providers working in outpatient settings, hospitals, and treatment centers need to be familiar with the pharmacology, possible drug interactions, and management for ayahuasca ingestion for optimal decision making. Nurses are well positioned to facilitate understanding and to advise and educate the public about the potential risks associated with ayahuasca ingestion.


Essential oil-based dispersive liquid-liquid microextraction for the determination of N,N-dimethyltryptamine and β-carbolines in human plasma: A novel solvent-free alternative

Gabriela de Oliveira Silveira, Felipe Rebello Lourenço, Ana Miguel Fonseca Pego, Rafael Guimarães Dos Santos, Giordano Novak Rossi, Jaime E C Hallak, Mauricio Yonamine
PMID: 33592724   DOI: 10.1016/j.talanta.2020.121976

Abstract

The present study describes the development of a novel solvent-free vortex-assisted dispersive liquid-liquid microextraction alternative based on a natural essential oil as extracting solvent (VA-EO-DLLME) for the determination of N,N-dimethyltryptamine (DMT), harmine (HRM), harmaline (HRL) and tetrahydroarmine (THH) (compounds found in the ayahuasca tea, a psychedelic plant preparation) in human plasma. After optimization through full factorial and Box-Behnken experimental designs, this VA-EO-DLLME followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was completely validated and applied to authentic plasma specimens. Sample preparation consisted in the addition of 60 mg of NaCl, 100 μL of borate buffer and 100 μL of Eucalyptus globulus essential oil to a 200 μL aliquot of human plasma. After 30 s of vortex agitation followed by 5 min of centrifugation (10,000 rpm), 80 μL of the oil supernatant was dried and resuspended in mobile phase prior to injection into the UHPLC-MS/MS system. Once optimized, the validated method yielded LoDs ≤1.0 ng mL
for all analytes. LoQ was 1.0 ng mL
for DMT, HRL and HRM and 2.0 ng mL
for THH. The method has shown to be linear over the range of LoQ up to 150 ng mL
(r
≥ 0.9926). Intra/inter-day precision and accuracy met the acceptance criteria at three quality control (QC) levels. An additional intermediate precision study demonstrated that, except for THH and HRL at low and medium QCs, the overall method performance was similar for the three different oil sources. Matrix effect evaluation showed predominant ion suppression, ranging from 56% to 83%. Recovery varied from 33 up to 101% with an average of 50 ± 15.8%. Selectivity studies showed no interferences. Analysis of 13 authentic samples proved method feasibility. Finally, we believe that our novel VA-EO-DLLME approach offers a very simple, fast, cost-effective and eco-friendly alternative based on the use of an easily accessible and entirely green material as an extracting solvent. This may represent an incentive for researchers to investigate novel and creative alternatives, such as essential oils, as substitutes of organic solvents for microextraction methods in forensic and clinical contexts.


Heart-cutting two-dimensional liquid chromatography coupled to quadrupole-orbitrap high resolution mass spectrometry for determination of N,N-dimethyltryptamine in rat plasma and brain; Method development and application

Tímea Körmöczi, Írisz Szabó, Eszter Farkas, Botond Penke, Tamás Janáky, István Ilisz, Róbert Berkecz
PMID: 32942106   DOI: 10.1016/j.jpba.2020.113615

Abstract

The orthogonal heart-cutting liquid chromatography (LC) modes coupled to high-resolution tandem mass spectrometry (HRMS/MS) provide a number of possibilities to enhance selectivity and sensitivity for the determination of targeted compounds in complex biological matricies. Here we report the development of a new fast 2D-LC-(HRMS/MS) method and its successful application for quantitative determination of the level of plasma and brain N,N-dimethyltriptamine (DMT) using α-methyltryptamine (AMT) as internal standard in an experimental model of cerebral ischemia/reperfusion using DMT administration. The 2D-LC separation was carried out by a combination of hydrophilic interaction liquid chromatography (HILIC) in the first dimension followed by second-dimensional reversed-phase (RP) chromatography within a total run time of 10 min. The enrichment of HILIC effluent of interest containing DMT was performed using a C18 trapping column. During method development several parameters of sample preparation procedures, chromatographic separation and mass spectrometric detection were optimised to achieve high DMT recovery (plasma: 90 %, brain: 88 %) and sensitivity (plasma: 0.108 ng/mL of LOD, brain: 0.212 ng/g of LOD) applying targeted analytical method with strict LC and HRMSMS confirmatory criteria. Concerning rat plasma sample, the concentration of DMT before hypoxia (49.3-114.3 ng/mL plasma) was generally higher than that after hypoxia (10.6-96.1 ng/mL plasma). After treatment, the concentration of DMT in brain was elevated up to the range of 2-6.1 ng/g. Overall, our analytical approach is suitable to detect and confirm the presence of DMT administered to experimental animals with therapeutic purpose in a reliable manner.


How ecstasy and psilocybin are shaking up psychiatry

Paul Tullis
PMID: 33505033   DOI: 10.1038/d41586-021-00187-9

Abstract




Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials

Nicholas V Cozzi, Paul F Daley
PMID: 32608093   DOI: 10.1002/dta.2889

Abstract

Since 2006, there has been a resurgent interest in the pharmacology and therapeutics of psychedelic drugs. Psilocybin, the 4-phosphoryl ester of N,N-dimethyltryptamine (DMT), has been studied most often, but DMT itself is also appealing because of its brief but profound psychological effects and its presence as an endogenous substance in mammalian brain. Although there have been a few studies of ayahuasca, a DMT-containing water infusion, only one human study with pure DMT has been reported since the early 2000s. Newly planned clinical trials to assess the safety and efficacy of DMT in humans with major depressive disorders require high-purity water-soluble DMT for intravenous administration. Accordingly, we synthesized and characterized DMT hemifumarate for these upcoming studies. The synthetic approach of Speeter and Anthony was slightly modified to gain some efficiency in time. In particular, this is the first known report to use aluminum hydride, generated in situ from lithium aluminum hydride, to reduce the intermediate 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to DMT. A quench protocol was developed to produce a good yield of exceptionally pure free base DMT upon workup, which was then converted to the hemifumarate salt. Analysis of the final product included differential scanning calorimetry, thermogravimetric analysis, gas chromatography-mass spectrometry (GC-MS),
H and
C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry. The DMT hemifumarate was minimally 99.9% pure, with no significant impurities or residual solvents, thus meeting regulatory standards for administration to humans.


N,N-Dimethyltryptamine: DMT-induced psychosis

David Barbic, Justin Fernandes, Caroline Eberdt, Apu Chakraborty
PMID: 32389398   DOI: 10.1016/j.ajem.2020.04.090

Abstract




DMT alters cortical travelling waves

Andrea Alamia, Christopher Timmermann, David J Nutt, Rufin VanRullen, Robin L Carhart-Harris
PMID: 33043883   DOI: 10.7554/eLife.59784

Abstract

Psychedelic drugs are potent modulators of conscious states and therefore powerful tools for investigating their neurobiology. N,N, Dimethyltryptamine (DMT) can rapidly induce an extremely immersive state of consciousness characterized by vivid and elaborate visual imagery. Here, we investigated the electrophysiological correlates of the DMT-induced altered state from a pool of participants receiving DMT and (separately) placebo (saline) while instructed to keep their eyes closed. Consistent with our hypotheses, results revealed a spatio-temporal pattern of cortical activation (i.e. travelling waves) similar to that elicited by visual stimulation. Moreover, the typical top-down alpha-band rhythms of closed-eyes rest were significantly decreased, while the bottom-up forward wave was significantly increased. These results support a recent model proposing that psychedelics reduce the 'precision-weighting of priors', thus altering the balance of top-down versus bottom-up information passing. The robust hypothesis-confirming nature of these findings imply the discovery of an important mechanistic principle underpinning psychedelic-induced altered states.


The pharmacological interaction of compounds in ayahuasca: a systematic review

Simon Ruffell, Nige Netzband, Catherine Bird, Allan H Young, Mario F Juruena
PMID: 32638916   DOI: 10.1590/1516-4446-2020-0884

Abstract

Ayahuasca is a South American psychoactive plant brew used as traditional medicine in spiritual and in cultural rituals. This is a review of the current understanding about the pharmacological mechanisms that may be interacting in ayahuasca. Searches were performed using PubMed, PsycINFO, and Web of Science databases and 16 papers were selected. As hypothesized, the primary narrative in existing research revolved around prevention of deamination of N,N-dimethyltryptamine (N,N-DMT, also referred to as DMT) by monoamine oxidase inhibitors (MAOIs) in ayahuasca. Two of the constituents, DMT and harmine, have been studied more than the secondary harmala alkaloids. At present, it is unclear whether the pharmacological interactions in ayahuasca act synergistically or additively to produce psychoactive drug effects. The included studies suggest that our current understanding of the preparation's synergistic mechanisms is limited and that more complex processes may be involved; there is not yet enough data to determine any potential synergistic interaction between the known compounds in ayahuasca. Our pharmacological understanding of its compounds must be increased to avoid the potential risks of ayahuasca use.


Modulatory effects of ayahuasca on personality structure in a traditional framework

Nige Netzband, Simon Ruffell, S Linton, W F Tsang, T Wolff
PMID: 32700023   DOI: 10.1007/s00213-020-05601-0

Abstract

Ayahuasca is a psychoactive plant brew containing dimethyltryptamine (DMT) and monoamine oxidase inhibitors (MAOIs). It originates from the Amazon basin, where it is used primarily for ceremonial purposes. Ayahuasca tourists are now entering certain communities seeking alternative physical or psychological healing, as well as spiritual growth.
Recent evidence has shown that the similar acting psychedelic compound, psilocybin, facilitated long-term increases in trait openness following a single administration.
This paper assesses the impact of ayahuasca on personality in a traditional framework catering for ayahuasca tourists.
Within a mixed design, we examined the effect of ayahuasca on participants' personality (measured by the NEO Personality Inventory 3 questionnaire) across time (pre- to post-ayahuasca administration, and 6-month follow-up), relative to a comparison group (who did not ingest ayahuasca).
The results demonstrated significant increases in agreeableness pre- and post-ayahuasca administration and significant reductions in neuroticism in 24 participants, relative to the comparison group. Both of these changes were sustained at 6-month follow-up, and trait level increases were also observed in openness at this stage. Additionally, greater perceived mystical experience (measured using the Mystical Experience Questionnaire 30) was associated with increased reductions in neuroticism.
These findings, which indicate a positive mediating effect of ayahuasca on personality, support the growing literature suggesting potential therapeutic avenues for serotonergic psychedelics.


N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo

Jose A Morales-Garcia, Javier Calleja-Conde, Jose A Lopez-Moreno, Sandra Alonso-Gil, Marina Sanz-SanCristobal, Jordi Riba, Ana Perez-Castillo
PMID: 32989216   DOI: 10.1038/s41398-020-01011-0

Abstract

N,N-dimethyltryptamine (DMT) is a component of the ayahuasca brew traditionally used for ritual and therapeutic purposes across several South American countries. Here, we have examined, in vitro and vivo, the potential neurogenic effect of DMT. Our results demonstrate that DMT administration activates the main adult neurogenic niche, the subgranular zone of the dentate gyrus of the hippocampus, promoting newly generated neurons in the granular zone. Moreover, these mice performed better, compared to control non-treated animals, in memory tests, which suggest a functional relevance for the DMT-induced new production of neurons in the hippocampus. Interestingly, the neurogenic effect of DMT appears to involve signaling via sigma-1 receptor (S1R) activation since S1R antagonist blocked the neurogenic effect. Taken together, our results demonstrate that DMT treatment activates the subgranular neurogenic niche regulating the proliferation of neural stem cells, the migration of neuroblasts, and promoting the generation of new neurons in the hippocampus, therefore enhancing adult neurogenesis and improving spatial learning and memory tasks.


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